1-(4-Aminopyridin-2-yl)azetidin-3-ol
Overview
Description
1-(4-Aminopyridin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds. This compound is characterized by the presence of an azetidine ring substituted with a pyridine ring and an amino group.
Preparation Methods
The synthesis of 1-(4-Aminopyridin-2-yl)azetidin-3-ol typically involves organic synthesis techniques. One common method includes the catalytic reaction and substitution reactions. The process may involve the use of catalysts to facilitate the formation of the azetidine ring and subsequent substitution to introduce the pyridine and amino groups . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(4-Aminopyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
1-(4-Aminopyridin-2-yl)azetidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in biochemical research to study enzyme interactions and other biological processes.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven character contributes to its reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The compound’s effects are mediated through its interaction with enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(4-Aminopyridin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine: A simpler four-membered heterocycle without the pyridine and amino groups.
Pyridine: A six-membered heterocycle with a nitrogen atom, lacking the azetidine ring.
Aziridine: A three-membered heterocycle with a nitrogen atom, which is less stable than azetidine due to higher ring strain. The uniqueness of this compound lies in its combination of the azetidine ring with the pyridine and amino groups, providing distinct chemical properties and reactivity
Properties
IUPAC Name |
1-(4-aminopyridin-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-10-8(3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIMCAYCMRMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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